Chidamide - 1616493-44-7

Chidamide

Catalog Number: EVT-284432
CAS Number: 1616493-44-7
Molecular Formula: C22H19FN4O2
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chidamide (chemical name: (S)-N-(2-(4-((4-acetylamino)phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl)benzamide), also known as CS055/HBI-8000, is a novel, orally active, benzamide-type histone deacetylase inhibitor (HDACi). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits subtype selectivity for HDAC1, HDAC2, HDAC3, and HDAC10, making it a promising candidate for various cancer treatments. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Chidamide exerts its antitumor effects through diverse mechanisms, including inducing apoptosis, cell cycle arrest, inhibiting angiogenesis, and modulating the tumor microenvironment. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of Chidamide comprises a benzamide group linked to a pyrrolo[2,3-d]pyrimidine scaffold through an ethylamine linker. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The pyrrolo[2,3-d]pyrimidine core interacts with the active site of HDACs, while the benzamide group and the ethylamine linker contribute to its selectivity profile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

Chidamide primarily functions by inhibiting HDACs, particularly HDAC1, HDAC2, HDAC3, and HDAC10. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition leads to an increase in histone acetylation levels, affecting gene expression and ultimately leading to various downstream effects, including:

  • Induction of Apoptosis: Chidamide promotes apoptosis by upregulating pro-apoptotic proteins (like Bax and caspase-3) and downregulating anti-apoptotic proteins (like Bcl-2 and Mcl-1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Cell Cycle Arrest: Chidamide can induce cell cycle arrest at various phases (G0/G1, G2/M) by modulating the expression of cell cycle regulators, such as cyclin D1, p21, and p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Inhibition of Angiogenesis: Chidamide has been shown to suppress angiogenesis by downregulating pro-angiogenic factors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Modulation of the Tumor Microenvironment: Chidamide can influence the tumor microenvironment by regulating the activity of immune cells, such as macrophages. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Applications
  • Peripheral T-cell Lymphomas (PTCL): Chidamide has shown promising results in treating relapsed or refractory PTCL, both as a single agent and in combination with other chemotherapeutic drugs. [, , , ]
  • Diffuse Large B-cell Lymphoma (DLBCL): Chidamide has demonstrated synergistic effects with other agents, such as lenalidomide, gemcitabine, oxaliplatin, and BTK inhibitors, in preclinical and clinical studies of DLBCL. [, , , ]
  • Acute Myeloid Leukemia (AML): Chidamide exhibits antitumor activity against AML cells, enhancing the cytotoxicity of drugs like cytarabine and sorafenib. [, , ] It also shows promise in combination with 5-azacitidine for AML treatment. []
  • Multiple Myeloma: Chidamide induces apoptosis and cell cycle arrest in multiple myeloma cells, demonstrating synergistic effects with bortezomib. [] It also shows potential in combination with lenalidomide by increasing ROS production. []
  • Solid Tumors: Chidamide has been investigated for its potential in treating various solid tumors, including lung cancer, breast cancer, colorectal cancer, esophageal squamous cell carcinoma, and pancreatic cancer. [, , , , , , , , , , , ]

Suberoylanilide Hydroxamic Acid (SAHA)

Compound Description: Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, is a histone deacetylase inhibitor (HDACi) []. Like Chidamide, SAHA exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis [].

Compound Description: Trichostatin A (TSA) is another HDAC inhibitor known for its potent anti-tumor properties []. It induces cell cycle arrest and apoptosis in various cancer cell lines, including malignant melanoma [].

Compound Description: Oxaliplatin is a platinum-based chemotherapy drug commonly used in the treatment of various cancers, including colorectal cancer [, ].

Relevance: Studies have shown a synergistic anti-tumor effect when Chidamide is combined with Oxaliplatin in colorectal cancer cells []. This combination therapy enhances apoptosis and inhibits cell proliferation, migration, and invasion more effectively than either drug alone, suggesting a potential clinical benefit for treating colorectal cancer [].

Gemcitabine

Compound Description: Gemcitabine is an anti-cancer chemotherapy drug used to treat various cancers, including pancreatic cancer and lymphoma [, ].

Relevance: Chidamide demonstrates synergistic antitumor activity when combined with Gemcitabine in both preclinical and clinical settings. In diffuse large B-cell lymphoma (DLBCL) cell lines, this combination therapy exhibits a potent synergistic inhibitory effect on cell viability compared to either drug alone []. Additionally, a clinical study reported promising efficacy and manageable safety profiles for the Chidamide plus R-GemOx (rituximab, gemcitabine, and oxaliplatin) regimen as a salvage treatment in transplant-ineligible patients with relapsed/refractory DLBCL [].

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) with therapeutic benefits in multiple myeloma (MM) [, ]. It targets the E3 ubiquitin ligase complex, leading to the degradation of transcription factors like IKZF1 and IKZF3, ultimately impacting myeloma cell survival [].

Relevance: Chidamide enhances the sensitivity of MM cells to Lenalidomide, leading to increased apoptosis and proliferation inhibition []. This synergistic effect is mediated by Chidamide's ability to elevate reactive oxygen species (ROS) levels, promoting the lenalidomide-induced degradation of IKZF1 and IKZF3 []. Clinical findings also highlight the potential of combining Chidamide and Lenalidomide in DLBCL treatment, particularly in patients exhibiting resistance to Chidamide alone [].

Decitabine (5-Aza-2'-deoxycytidine, DAC)

Compound Description: Decitabine is a hypomethylating agent (HMA) that inhibits DNA methyltransferases, leading to DNA hypomethylation and reactivation of silenced tumor suppressor genes. It is used in treating acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) [, ].

Relevance: Combining low-dose Decitabine with Chidamide exhibits synergistic effects in inhibiting the proliferation and inducing apoptosis of human myeloid leukemia cell lines []. This combination demonstrates promising results in preclinical studies, warranting further investigation as a potential therapeutic strategy for AML [].

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is an anti-cancer chemotherapy drug commonly used in treating various cancers, including colon cancer [].

Relevance: Chidamide enhances the anti-tumor activity of 5-FU in human colon cancer xenografts in nude mice []. The combined treatment significantly reduces tumor growth and induces apoptosis more effectively than either drug alone []. This synergistic effect suggests a potential therapeutic advantage in treating colon cancer.

Rituximab

Compound Description: Rituximab is a monoclonal antibody targeting CD20, a protein primarily expressed on B cells. It is used in treating B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) [, ].

Relevance: Chidamide exhibits synergy with Rituximab in inhibiting DLBCL tumor growth in vitro and in vivo []. This synergistic interaction is mediated by Chidamide's ability to upregulate CD20 expression, enhancing Rituximab's binding affinity and cell-killing capabilities [].

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used to treat multiple myeloma (MM) and other cancers [, ]. It blocks the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells [].

Relevance: The combination of Chidamide and Bortezomib demonstrates synergistic antitumor activity in multiple myeloma []. This combination therapy induces cell cycle arrest and apoptosis more effectively than either drug alone, indicating a potential therapeutic benefit in MM treatment []. In addition, preclinical data suggests that Chidamide synergizes with Bortezomib in gastric cancer by significantly inhibiting cell proliferation, migration, and invasion while promoting apoptosis [].

Crizotinib

Compound Description: Crizotinib is a tyrosine kinase inhibitor targeting c-MET, ALK, and ROS1, primarily used as a first-line treatment for non-small cell lung cancer (NSCLC) with ALK mutations [].

Relevance: While Crizotinib's efficacy is limited in ALK mutation-free NSCLC with c-MET overexpression, Chidamide increases the sensitivity of these cells to Crizotinib []. This effect is dependent on the presence of hepatocyte growth factor (HGF), a c-MET ligand, and is mediated by Chidamide's ability to downregulate c-MET expression by decreasing its mRNA m6A methylation [].

Tenofovir

Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) used in treating HIV and hepatitis B. It inhibits viral DNA polymerase, blocking viral replication [].

Relevance: While Chidamide can reactivate latent Epstein-Barr virus (EBV) in Burkitt lymphoma (BL), the addition of Tenofovir counteracts this effect and enhances Chidamide's antitumor activity []. The combination of Chidamide and Tenofovir demonstrates superior tumor-suppressive effects compared to either drug alone in a mouse model of BL cell tumors, suggesting a potential strategy for eliminating EBV and EBV-associated malignancies [].

PFI-1

Compound Description: PFI-1 is a bromodomain and extraterminal (BET) inhibitor that targets the bromodomain-containing proteins (BRD) family, particularly BRD4 [].

Relevance: Combining Chidamide with PFI-1 demonstrates synergistic effects in inhibiting the growth of triple-negative breast cancer (TNBC) cells in vitro and in vivo []. This combination downregulates p-STAT3 expression and shows promising potential as a therapeutic strategy for managing TNBC [].

Properties

CAS Number

1616493-44-7

Product Name

Tucidinostat

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+

InChI Key

SZMJVTADHFNAIS-BJMVGYQFSA-N

SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Solubility

Soluble in DMSO

Synonyms

(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide
HBI-8000

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.